molecular formula C7H7Cl2N B3352435 2-Chloro-3-(chloromethyl)-6-methylpyridine CAS No. 477207-32-2

2-Chloro-3-(chloromethyl)-6-methylpyridine

Cat. No. B3352435
M. Wt: 176.04 g/mol
InChI Key: RAUCGVCCODJPPW-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-(chloromethyl)oxirane” is similar to the requested compound . It has a molecular formula of C3H4Cl2O, an average mass of 126.969 Da, and a monoisotopic mass of 125.963921 Da .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-3-(chloromethyl)-6-methylpyridine” are not available, a study on the synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source might provide some insights .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(chloromethyl)oxirane” is available . It’s important to note that the structure of the requested compound might be different.


Chemical Reactions Analysis

A computational study of vicarious nucleophilic substitution reactions provides insights into the reactivity patterns and mechanisms of these chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(chloromethyl)oxirane” are available . It has a molecular formula of C3H4Cl2O, an average mass of 126.969 Da, and a monoisotopic mass of 125.963921 Da .

Scientific Research Applications

Chlorine Chemistry and Biological Activity Enhancement

Chlorinated organic chemicals play a critical role in pharmaceuticals and crop-protection agents, demonstrating the importance of chlorine substitution in enhancing biological activity. The empirical evidence suggests that the introduction of a chlorine atom into specific positions of a molecule can significantly improve its intrinsic activity. However, this effect varies; in some instances, chlorination may lead to a decrease or complete loss of activity. The influence of chlorine on biological activity needs to be determined through dedicated biological experiments aimed at detecting desired activities or toxicological properties. A comprehensive review of several hundred chlorinated compounds, registered as pharmaceutical drugs or crop-protection agents, indicates that the generalization of all chlorinated chemicals as dangerous is unfounded. The diversity in the impact of chlorine substitution underscores its utility in probing structure-activity relationships and in developing more selective, safer, and environmentally compatible products for medicine and agriculture (Klaus, 2000).

Safety And Hazards

A safety data sheet for Chloromethane, a related compound, indicates that it is extremely flammable and may cause harm if swallowed .

properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCGVCCODJPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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